4-Penten-2-OL
Overview
Description
4-Penten-2-OL: is an organic compound with the molecular formula C5H10O . It is also known by other names such as 1-Penten-4-ol and 4-Hydroxypent-1-ene . This compound is characterized by the presence of both an alcohol group (-OH) and an alkene group (C=C) within its structure, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
4-Penten-2-OL has a wide range of applications in scientific research:
Biology: It is employed in the study of and .
Medicine: Research on this compound includes its potential use in the synthesis of .
Industry: It is used in the production of flavors , fragrances , and agrochemicals .
Safety and Hazards
Mechanism of Action
Mode of Action
As a secondary alcohol, it may undergo various chemical reactions, including oxidation and reduction, which could potentially influence its interactions with its targets .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
More research is needed to understand the specific effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Penten-2-OL can be synthesized through various methods. One common synthetic route involves the catalytic asymmetric allylation of aldehydes. For instance, a procedure involves the use of (S)-1,1’-bi-2-naphthol and titanium tetraisopropoxide in methylene chloride, followed by the addition of allyltributylstannane . The reaction is carried out at low temperatures (-78°C) and yields the desired product with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of butadiene followed by hydrogenation . This method allows for the large-scale production of the compound with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Penten-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Reagents such as or can be used for substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or .
Comparison with Similar Compounds
4-Penten-1-ol: Similar structure but with the hydroxyl group at a different position.
3-Penten-2-ol: Similar structure but with the double bond at a different position.
2-Penten-1-ol: Similar structure but with both the hydroxyl group and double bond at different positions.
Uniqueness: 4-Penten-2-OL is unique due to its specific combination of an alcohol group and an alkene group at the 2 and 4 positions, respectively. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
pent-4-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCYWWNFQUZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862318 | |
Record name | 4-Penten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862318 | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | 4-Penten-2-ol | |
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CAS No. |
625-31-0 | |
Record name | 4-Penten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-31-0 | |
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Record name | 4-Penten-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625310 | |
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Record name | 4-PENTEN-2-OL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65447 | |
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Record name | 4-Penten-2-ol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Penten-2-ol | |
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Record name | Pent-4-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.898 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Penten-2-ol?
A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: How can this compound be synthesized?
A2: Several synthetic routes exist for this compound. One approach involves a one-step process using mixed solvents like benzene and tetrahydrofuran, achieving yields as high as 81.3%. [] Another method utilizes the reaction of substituted camphor glycol allylboronates with acetaldehyde. [] Electrochemical additions of allyl groups from allyl halides to acetone also offer alternative synthesis pathways. []
Q3: Are there stereoselective syntheses for this compound?
A3: Yes, researchers have developed stereoselective syntheses for both enantiomers of this compound. For instance, (S)-1-(Phenylmethoxy)-4-penten-2-ol can be synthesized through catalytic asymmetric allylation reactions. [] Similarly, (R)-1-Benzyloxy-4-penten-2-ol can be obtained via mixed higher-order cyanocuprate-induced epoxide openings. []
Q4: How is the structure of this compound derivatives confirmed?
A4: Techniques like IR and 1H NMR spectroscopy are commonly employed for structural characterization of this compound and its derivatives. [, , ] In specific cases, single-crystal X-ray analysis has been used to confirm the structure of complex derivatives. []
Q5: What are some applications of this compound in organic synthesis?
A5: this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of cyclic sulfides through electrophile-promoted thioetherification, yielding substituted tetrahydrothiophenes. [] Additionally, it plays a crucial role in synthesizing prenylarenes and related (multisubstituted allyl)arenes via palladium-catalyzed retro-allylation reactions with aryl halides. []
Q6: How is this compound used in the synthesis of natural products?
A6: this compound acts as a key starting material in the total synthesis of various natural products. This includes the piperidine alkaloid (±)-Sedridine, achieved through a diastereoselective intramolecular Diels-Alder reaction. [] It also plays a vital role in the chemoenzymatic total synthesis of the undecenolide (−)-Cladospolide C, showcasing its versatility in complex molecule synthesis. []
Q7: Can this compound participate in cyclization reactions?
A7: Yes, this compound readily undergoes cyclization reactions. For example, in acidic conditions with acetaldehyde, it forms a mixture of trimethyl-4-tetrahydropyranol isomers, providing evidence for a hemiacetal intermediate. [, ] This reactivity highlights its potential in constructing diverse cyclic ether frameworks.
Q8: How does this compound contribute to fragrance applications?
A8: Derivatives of this compound, specifically the enantiomers (-)-(1'R,2S,E)-3,3-dimethyl-5-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-4-penten-2-ol and (+)-(1'S,2S,E)-3,3-dimethyl-5-(2',2',3'-trimethyl-3'-cydopenten-1'-yl)-4-penten-2-ol, are valuable fragrance ingredients. They impart sandalwood-like notes to perfumes and fragranced products, demonstrating their olfactory properties. []
Q9: Can this compound be used in insect attractants?
A9: Research suggests that this compound, in combination with carbon dioxide, can significantly enhance the attraction of Culex quinquefasciatus mosquitoes in traps, compared to the standard attractant 1-octen-3-ol. [] This finding highlights its potential application in mosquito control strategies.
Q10: What is the silyl-Prins reaction and how does it involve this compound?
A10: The silyl-Prins reaction is a useful synthetic transformation involving the reaction of a silyl-substituted alkene with an aldehyde. Computational studies using (Z)-4-(TMS)-4-penten-2-ol and phenylacetaldehyde provided mechanistic insights into this reaction, revealing the formation of an oxocarbenium ion intermediate that undergoes cyclization to a stabilized "silylinium" ion, ultimately yielding a dihydropyran product. []
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